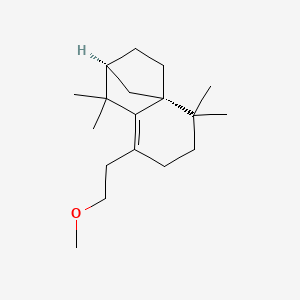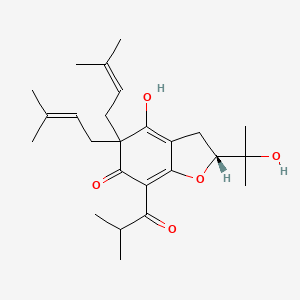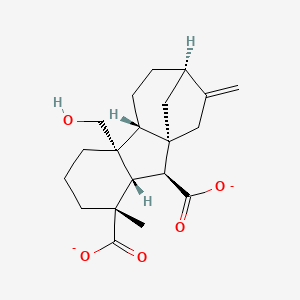
gibberellin A15 (open lactone form)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gibberellin A15(2-) (diacid form) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A15 (diacid form). It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A15 (diacid form).
Scientific Research Applications
1. Plant Bioassays and Biological Activity
The biological activity of gibberellins, including derivatives of gibberellin A15, was tested across various plant bioassays. Modifications to the gibberellin structure, such as changes to the lactone ring, were found to influence activity. Specifically, derivatives of GA12 and GA14, which may convert to more active forms, showed varied activities in these assays (Hoad, Pharis, Railton, & Durley, 2004).
2. Gibberellin Metabolism Studies
Research on gibberellin metabolism, including gibberellin A15, has led to insights into the formation of glucosyl conjugates in plants like lettuce. These studies contribute to our understanding of how plants metabolize and utilize gibberellins (Stoddart & Jones, 2004).
3. Enzymatic Transformation Analysis
Investigations into the enzymatic reactions involved in gibberellin biosynthesis, including that of gibberellin A15, help in understanding the complex biochemical pathways in plants. For example, studies on gibberellin 20-oxidase's role in these transformations shed light on the specific mechanisms at play (Ward et al., 2002).
4. Chemical Synthesis and Structural Analysis
Research focused on the chemical synthesis of gibberellins, including analogs and derivatives of gibberellin A15, provides crucial insights into their structural properties and potential applications. This includes studies on ring rearrangement and lactone formation in gibberellin biosynthesis (Liu, Mander, & Koshioka, 2004).
5. Understanding GA Receptor Interactions
Investigations into the interactions between gibberellins and their receptors in plants have significant implications for understanding plant growth and development. Studies on GA-insensitive mutants, for instance, reveal the mechanisms of GA signaling and its impact on plant physiology (Sasaki et al., 2003).
properties
Product Name |
gibberellin A15 (open lactone form) |
|---|---|
Molecular Formula |
C20H26O5-2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2S,3S,4R,8R,9R,12R)-8-(hydroxymethyl)-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate |
InChI |
InChI=1S/C20H28O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h12-15,21H,1,3-10H2,2H3,(H,22,23)(H,24,25)/p-2/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |
InChI Key |
TZGXVFYTKTWKCU-CXXOJBQZSA-L |
Isomeric SMILES |
C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |
Canonical SMILES |
CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)[O-])CO)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



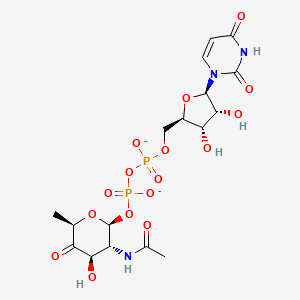
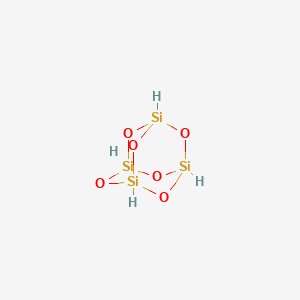
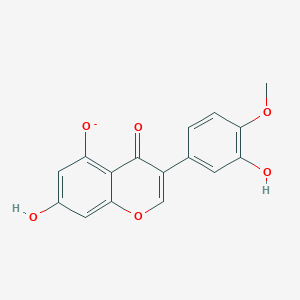


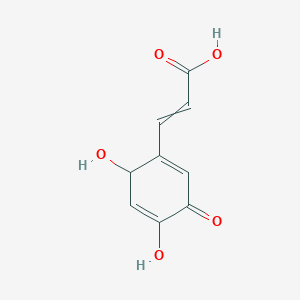
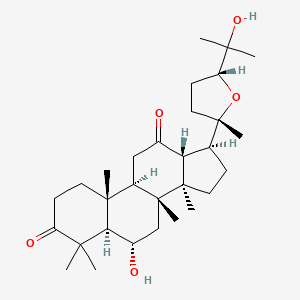
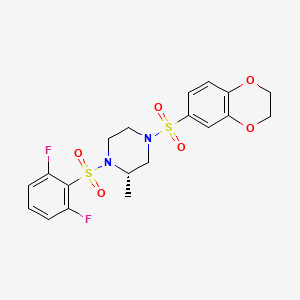
![4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264950.png)
![4-[5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1264951.png)
